2-(2,3-Difluorophenyl)benzoic acid, 95%
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Overview
Description
2-(2,3-Difluorophenyl)benzoic acid, 95% (DFPA) is an organic compound containing two carbon atoms, two fluorine atoms, and three hydrogen atoms. It is a white, crystalline solid and has a melting point of 132-134°C. It is used in a variety of applications, including organic synthesis, chemical analysis, and drug development. It is also used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
2-(2,3-Difluorophenyl)benzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). By blocking the activity of COX-2, 2-(2,3-Difluorophenyl)benzoic acid, 95% can reduce inflammation and pain. It can also inhibit the activity of other enzymes, such as lipoxygenase and cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
2-(2,3-Difluorophenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the activity of enzymes such as COX-2. It can also reduce the production of prostaglandins, which are involved in pain and inflammation. Additionally, it can reduce the production of leukotrienes, which are involved in allergic reactions.
Advantages and Limitations for Lab Experiments
The use of 2-(2,3-Difluorophenyl)benzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to prepare and store. Additionally, it is a versatile reagent that can be used in a variety of reactions. The main limitation of 2-(2,3-Difluorophenyl)benzoic acid, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 2-(2,3-Difluorophenyl)benzoic acid, 95%. It could be used in the development of new drugs and agrochemicals, as well as in the study of the effects of fluorine atoms on the reactivity of organic compounds. Additionally, it could be used to study the effects of COX-2 inhibitors on inflammation and pain. Finally, it could be used to study the effects of leukotrienes on allergic reactions.
Synthesis Methods
2-(2,3-Difluorophenyl)benzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-fluorobenzoyl chloride with potassium thiocyanate in the presence of anhydrous sodium acetate. This reaction yields 2-fluoro-2-thiocyanobenzoic acid. The second step involves the reaction of this intermediate with 2,3-difluorobenzoyl chloride in the presence of anhydrous sodium acetate. This yields the desired product, 2-(2,3-Difluorophenyl)benzoic acid, 95%.
Scientific Research Applications
2-(2,3-Difluorophenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for enzyme assays. It is also used to study the effects of fluorine atoms on the reactivity of organic compounds. Additionally, it is used in the development of new drugs and agrochemicals.
properties
IUPAC Name |
2-(2,3-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPLVCNWUTXQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683278 |
Source
|
Record name | 2',3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-01-6 |
Source
|
Record name | 2',3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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